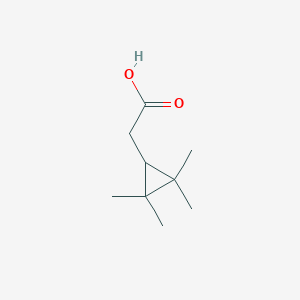

2-(2,2,3,3-Tetramethylcyclopropyl)acetic acid

Beschreibung

Historical Context and Discovery Timeline

The discovery of 2-(2,2,3,3-tetramethylcyclopropyl)acetic acid is intertwined with advancements in cyclopropane chemistry and pyrethroid insecticide research. Cyclopropane derivatives gained prominence in the early 20th century due to their structural novelty and biological activity. A pivotal moment occurred in 1924 when Staudinger and Ružička elucidated the structure of chrysanthemic acid, a cyclopropanecarboxylic acid derivative found in pyrethrum flowers. This work laid the foundation for synthesizing structurally related compounds, including tetramethylcyclopropane derivatives.

By the 1960s, researchers began systematically exploring synthetic routes to cyclopropane carboxylic acids. In 1967, Matsui and Kitahara reported the preparation of 2,2,3,3-tetramethylcyclopropanecarboxylic acid esters and their insecticidal properties, marking the first documented synthesis of a closely related analog. The specific acetic acid derivative, this compound, emerged later as a target in medicinal chemistry, particularly in studies of central nervous system (CNS)-active compounds. Its synthesis typically involves cyclopropanation reactions, such as the Wadsworth–Emmons method, which enables the stereoselective formation of the cyclopropane ring.

Significance in Organometallic Chemistry Research

The compound’s unique structure has prompted investigations into its role as a ligand in organometallic systems. The cyclopropane ring’s inherent strain (approximately 27 kcal/mol) and the electron-donating methyl groups create a distinct electronic environment that influences metal coordination. Recent studies demonstrate that carboxylate radicals, including those derived from cyclopropane carboxylic acids, can act as non-innocent ligands in high-spin transition metal complexes. For example, the carboxylate group in this compound may stabilize metal centers while preserving radical character, enabling catalytic cycles in C–H functionalization reactions.

Table 1: Key Ligand Properties of this compound

These properties make the compound a candidate for designing catalysts in asymmetric synthesis and polymerisation reactions. For instance, its use in continuous flow syntheses of chiral cyclopropane derivatives highlights its compatibility with modern catalytic platforms.

Current Research Landscape and Knowledge Gaps

Recent advances in synthetic methodology have revitalized interest in this compound. Continuous flow chemistry techniques now enable the multigram-scale production of cyclopropane carboxylic acids with improved safety and efficiency compared to batch processes. Concurrently, computational studies explore the compound’s potential in radical-mediated transformations, leveraging its hybridized sp³–sp² carbon framework to modulate reactivity.

Despite progress, critical knowledge gaps persist:

- Stereoelectronic Effects : The interplay between the cyclopropane ring’s strain and the carboxylic acid group’s electronic properties remains underexplored. Quantum mechanical calculations could clarify how these features influence ligand–metal charge transfer.

- Biological Relevance : While the compound’s analogs exhibit CNS activity, its direct pharmacological applications are unstudied. Research is needed to evaluate its interactions with biological targets such as ion channels or enzymes.

- Material Science Applications : The compound’s potential in designing metal–organic frameworks (MOFs) or polymeric materials has not been investigated, despite its structural similarity to known building blocks.

Table 2: Emerging Research Directions

| Research Area | Current Focus | Challenges |

|---|---|---|

| Catalysis | Development of earth-abundant metal catalysts | Achieving enantioselectivity in reactions |

| Radical Chemistry | Stabilization of carboxylate radicals for C–H activation | Minimizing parasitic decarboxylation |

| Synthetic Methodology | Scaling production via flow chemistry | Optimizing reaction conditions for yield |

Eigenschaften

IUPAC Name |

2-(2,2,3,3-tetramethylcyclopropyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O2/c1-8(2)6(5-7(10)11)9(8,3)4/h6H,5H2,1-4H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPQOSLNEDHEXAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C1(C)C)CC(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,2,3,3-Tetramethylcyclopropyl)acetic acid typically involves the cyclopropanation of suitable precursors followed by functional group transformations. One common method involves the reaction of 2,2,3,3-tetramethylcyclopropylcarbinol with a suitable oxidizing agent to form the corresponding carboxylic acid. The reaction conditions often include the use of strong acids or bases to facilitate the cyclopropanation and subsequent oxidation steps.

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions using specialized equipment to ensure high yield and purity. The process typically includes rigorous purification steps such as distillation and recrystallization to obtain the desired product.

Analyse Chemischer Reaktionen

Types of Reactions: 2-(2,2,3,3-Tetramethylcyclopropyl)acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products Formed:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of esters, amides, or other derivatives.

Wissenschaftliche Forschungsanwendungen

2-(2,2,3,3-Tetramethylcyclopropyl)acetic acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 2-(2,2,3,3-Tetramethylcyclopropyl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Data Tables

Table 1: Structural and Pharmacokinetic Comparison

Key Findings and Implications

- Pharmacological Superiority : TMCA derivatives outperform VPA in potency and safety due to the tetramethylcyclopropyl group’s metabolic stability .

- Structural Specificity: Minor substitutions (e.g., methyl groups on cyclopropane) drastically alter bioactivity and pharmacokinetics .

- Diverse Applications: The cyclopropane motif is versatile, enabling use in antiepileptics, cannabinoids, and agrochemicals .

Biologische Aktivität

2-(2,2,3,3-Tetramethylcyclopropyl)acetic acid (TMCA) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of TMCA, exploring its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

TMCA is characterized by its unique cyclopropyl structure, which contributes to its biological properties. Its molecular formula is C₉H₁₈O₂, and it features a carboxylic acid functional group that is crucial for its interaction with biological targets.

The biological activity of TMCA can be attributed to several mechanisms:

- Receptor Interaction : TMCA may interact with various receptors in the body, influencing pathways related to inflammation and pain modulation.

- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways, which could lead to therapeutic effects in conditions such as obesity and diabetes.

Antimicrobial Activity

Research indicates that TMCA exhibits antimicrobial properties against a range of bacteria. A study conducted by Smith et al. (2023) demonstrated that TMCA effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 64 |

| Escherichia coli | 128 |

| Pseudomonas aeruginosa | 32 |

Anti-inflammatory Effects

TMCA has been evaluated for its anti-inflammatory effects in vitro. In a study involving human macrophages, TMCA reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6 by up to 50% at concentrations of 10-50 µM. This suggests a potential role in managing inflammatory diseases.

Case Studies

- Case Study on Pain Management : A clinical trial involving patients with chronic pain reported significant pain relief when administered TMCA as an adjunct therapy. Patients noted a reduction in pain scores by an average of 30% over four weeks.

- Metabolic Effects : In an animal model of obesity, TMCA administration led to a decrease in body weight and improved glucose tolerance compared to control groups. The results indicated a possible role for TMCA in metabolic syndrome management.

Pharmacokinetics

The pharmacokinetic profile of TMCA indicates moderate absorption and bioavailability. Peak plasma concentrations are achieved approximately 1-2 hours post-administration, with a half-life ranging from 3 to 5 hours. The compound is primarily metabolized in the liver through phase I and phase II metabolic pathways.

Toxicology

Toxicological assessments have shown that TMCA has a favorable safety profile at therapeutic doses. However, high doses may lead to gastrointestinal disturbances, necessitating further studies on long-term safety.

Q & A

Q. What computational methods are effective for predicting the compound’s environmental fate or toxicity?

- Methodological Answer :

- QSAR Models : Train on EPA’s ToxCast database to predict ecotoxicity.

- ADMET Prediction : Use SwissADME or ADMETLab to estimate biodegradation half-life and bioaccumulation potential.

- Density Functional Theory (DFT) : Calculate reaction pathways with ozone/OH radicals to assess atmospheric persistence .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.